molecular formula C16H14Cl2FN3S B1663690 2,3-Dihydro-6-(p-fluorophenyl)-5-(4-pyridyl)imidazo(2,1-b)thiazole dihydrochloride CAS No. 116339-68-5

2,3-Dihydro-6-(p-fluorophenyl)-5-(4-pyridyl)imidazo(2,1-b)thiazole dihydrochloride

Cat. No. B1663690
M. Wt: 370.3 g/mol
InChI Key: GQQCNUNCYVXBTF-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

  • Anti-inflammatory Properties : A study by Shilcrat et al. (1991) demonstrated the anti-inflammatory activity of 6-phenyl-5-(4-pyridyl)-2,3-dihydroimidazo[2,1-b]thiazoles, highlighting the compound's potential in treating inflammation-related conditions (Shilcrat et al., 1991).

  • Anticancer Activity : A study conducted by Abdel‐Maksoud et al. (2019) revealed the efficacy of imidazo[2,1-b]thiazole derivatives in inhibiting the growth of cancer cells, particularly in colon cancer and melanoma (Abdel‐Maksoud et al., 2019).

  • Herbicidal Applications : Andreani et al. (1996) synthesized a series of imidazo[2,1-b]thiazoles with herbicidal properties, indicating potential applications in agriculture (Andreani et al., 1996).

  • Antimicrobial Activity : Güzeldemirci and Küçükbasmacı (2010) synthesized imidazo[2,1-b]thiazoles that showed promising antimicrobial activities, suggesting potential use in treating infections (Güzeldemirci & Küçükbasmacı, 2010).

  • Anti-tuberculosis Activity : A study by Abhale et al. (2016) demonstrated the antitubercular activity of imidazo[2,1-b]thiazole derivatives, indicating their potential in tuberculosis treatment (Abhale et al., 2016).

  • Immunological Effects : Harraga et al. (1994) studied the modulation of the CD2 receptor of human T lymphocytes by imidazo[2,1-b]thiazoles, revealing the compound's immunomodulatory properties (Harraga et al., 1994).

Safety And Hazards

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Future Directions

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Please consult a professional chemist or a reliable database for specific information about this compound. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

6-(4-fluorophenyl)-5-pyridin-4-yl-2,3-dihydroimidazo[2,1-b][1,3]thiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3S.2ClH/c17-13-3-1-11(2-4-13)14-15(12-5-7-18-8-6-12)20-9-10-21-16(20)19-14;;/h1-8H,9-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQCNUNCYVXBTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=C(N21)C3=CC=NC=C3)C4=CC=C(C=C4)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-6-(p-fluorophenyl)-5-(4-pyridyl)imidazo(2,1-b)thiazole dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3-Dihydro-6-(p-fluorophenyl)-5-(4-pyridyl)imidazo(2,1-b)thiazole dihydrochloride
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2,3-Dihydro-6-(p-fluorophenyl)-5-(4-pyridyl)imidazo(2,1-b)thiazole dihydrochloride
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2,3-Dihydro-6-(p-fluorophenyl)-5-(4-pyridyl)imidazo(2,1-b)thiazole dihydrochloride
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2,3-Dihydro-6-(p-fluorophenyl)-5-(4-pyridyl)imidazo(2,1-b)thiazole dihydrochloride
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2,3-Dihydro-6-(p-fluorophenyl)-5-(4-pyridyl)imidazo(2,1-b)thiazole dihydrochloride
Reactant of Route 6
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2,3-Dihydro-6-(p-fluorophenyl)-5-(4-pyridyl)imidazo(2,1-b)thiazole dihydrochloride

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